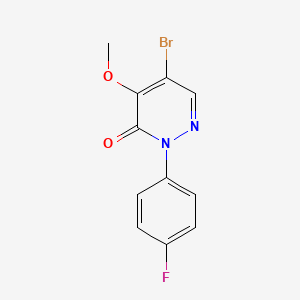

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone

Description

5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone is a pyridazinone derivative characterized by a bromine atom at position 5, a methoxy group at position 4, and a 4-fluorophenyl substituent at position 2 of the pyridazinone ring. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and stability. The 4-fluorophenyl moiety introduces steric and electronic effects that may influence binding interactions with biological targets .

Properties

IUPAC Name |

5-bromo-2-(4-fluorophenyl)-4-methoxypyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-17-10-9(12)6-14-15(11(10)16)8-4-2-7(13)3-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIYZTSXBCAHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN(C1=O)C2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aromatic precursors.

Cyclization: The key step involves the cyclization of these precursors to form the pyridazinone ring.

Methoxylation: Introduction of the methoxy group is achieved through methylation reactions under controlled conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Inhibitory Activity Against Monoamine Oxidase:

Recent studies have highlighted the potential of pyridazinone derivatives, including 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone, as selective inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Alzheimer’s disease. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on MAO-B, with some exhibiting IC50 values as low as 0.013 µM, indicating high potency . The presence of the methoxy and bromo groups has been shown to enhance this inhibitory activity, suggesting that modifications to the pyridazinone scaffold can lead to improved therapeutic candidates.

Synthesis and Structural Studies

Synthesis Techniques:

The synthesis of this compound can be approached through various methodologies involving the reaction of appropriate precursors under controlled conditions. Recent literature emphasizes the importance of optimizing reaction parameters to yield high-purity products suitable for biological evaluation .

Crystal Structure Analysis:

Understanding the crystal structure of this compound can provide insights into its reactivity and interaction with biological targets. Studies have shown that the molecular geometry and bond lengths in similar pyridazinones are consistent with theoretical predictions, supporting their potential efficacy as drug candidates .

Case Studies and Research Findings

Case Study: Neurodegenerative Disorders

In a recent study focusing on pyridazinone derivatives, compounds were evaluated for their ability to inhibit MAO-A and MAO-B enzymes. The most promising derivatives showed selectivity towards MAO-B, which is particularly relevant for treating neurodegenerative diseases such as Alzheimer’s . These findings underscore the therapeutic potential of this compound as a lead compound in drug discovery efforts targeting neurodegeneration.

Data Table: Comparative Analysis of Pyridazinone Derivatives

| Compound Name | Structure | MAO-B IC50 (µM) | Antioxidant Activity | Notes |

|---|---|---|---|---|

| This compound | Structure | TBD | TBD | Potential lead compound |

| T6 (Similar Derivative) | Structure | 0.013 | High | Most potent MAO-B inhibitor |

| T3 (Similar Derivative) | Structure | 0.039 | Moderate | Selective for MAO-B |

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Electronic and Steric Effects

- Bromine vs.

- Methoxy vs. Chloro at Position 4: Methoxy groups enhance electron-donating effects, stabilizing the ring system and reducing hydrolysis susceptibility compared to chloro-substituted analogs (e.g., 5-bromo-4-chloro-2-phenylpyridazinone) .

- 4-Fluorophenyl vs. Phenyl : The fluorine atom’s electronegativity improves lipophilicity and metabolic stability, enhancing bioavailability .

Biological Activity

5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on various studies.

Synthesis and Structural Characteristics

The compound can be synthesized through several methods, including the condensation of substituted phenyl piperazines with pyridazinones. A notable synthesis pathway involves the reaction of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone with various substituents, leading to derivatives with enhanced biological properties .

Structural Characteristics:

- Molecular Formula: C₁₃H₁₂BrF N₃O₂

- Molecular Weight: Approximately 307.15 g/mol

- Key Functional Groups: Bromine, fluorine, methoxy group, and a pyridazinone core.

1. Monoamine Oxidase Inhibition

One of the primary biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Studies have shown that derivatives with methoxy or bromo substitutions exhibit potent inhibitory activities. For instance, a related compound was found to have an IC₅₀ value of 0.013 µM against MAO-B, indicating strong potential for treating neurodegenerative disorders such as Parkinson's disease .

| Compound | MAO-B IC₅₀ (µM) | Comments |

|---|---|---|

| T6 | 0.013 | Most potent |

| T3 | 0.039 | Significant activity |

2. Cytotoxicity Studies

Cytotoxic effects were evaluated using L929 fibroblast cells. The results indicated that while some derivatives like T3 caused significant cell death at higher concentrations (50 and 100 µM), others like T6 demonstrated minimal cytotoxicity even at elevated doses (IC₅₀ = 120.6 µM) . This suggests that T6 may serve as a safer therapeutic candidate.

| Compound | Cytotoxicity IC₅₀ (µM) | Effect on L929 Cells |

|---|---|---|

| T3 | 27.05 | Complete cell death at high doses |

| T6 | 120.6 | No significant cell death |

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives, including those similar to this compound. For example, compounds targeting JNK1 exhibited significant growth inhibition across various cancer cell lines in the NCI-60 panel . This suggests a promising avenue for further research into their use as anticancer agents.

Case Studies

Case Study: Anticancer Efficacy

A study involving a series of pyridazinone derivatives demonstrated that modifications in their chemical structure significantly impacted their anticancer efficacy against different cell lines. The compound with the bromo and methoxy substitutions showed enhanced activity against breast cancer cells compared to other derivatives lacking these groups .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyridazinone derivatives in models of neurodegeneration. The findings indicated that compounds with specific substitutions could effectively inhibit MAO-B, thus potentially mitigating neurodegenerative processes .

Q & A

Q. Advanced

- Position 2 : Substitution with a 4-fluorophenyl group enhances COX-2 affinity due to hydrophobic interactions in the enzyme’s active site.

- Position 4 : Methoxy groups improve solubility and metabolic stability, as seen in analogs like ABT-963 (a vicinally disubstituted pyridazinone with 276-fold COX-2 selectivity) .

- Position 5 : Bromine increases electron-withdrawing effects, stabilizing the pyridazinone ring and enhancing binding. Comparative studies with non-brominated analogs show reduced potency .

How can researchers resolve contradictions in reported biological activity data for pyridazinone derivatives?

Advanced

Discrepancies often arise from assay conditions (e.g., cell vs. tissue models) or isoform specificity. Strategies include:

- Cross-validation : Compare results from human whole-blood assays (mimicking physiological conditions) and recombinant enzyme assays.

- Molecular docking : Analyze binding modes using COX-2 crystal structures (PDB IDs: 3NT1, 5KIR) to explain potency variations.

- Meta-analysis : Pool data from studies like those on ABT-963 (ED = 0.4 mg/kg in PGE inhibition) and DuP-697 (reversible COX-2 binding) to identify structure-activity trends .

What is the role of the 4-methoxy group in modulating pharmacokinetic properties?

Advanced

The 4-methoxy group:

- Enhances solubility : Reduces logP values, improving oral bioavailability.

- Mitigates CYP450 metabolism : Methoxy substituents decrease oxidative dehalogenation, as observed in analogs with extended half-lives.

- Influences hydrogen bonding : Interacts with COX-2’s Arg120/Val523 residues, stabilizing the enzyme-inhibitor complex .

How can crystallographic data guide the optimization of pyridazinone-based therapeutics?

Advanced

SCXRD reveals critical non-covalent interactions:

- Halogen bonding : The 5-bromo group engages in C–Br⋯O interactions with COX-2’s Tyr355.

- Planarity : The pyridazinone ring’s flat geometry complements the hydrophobic channel of COX-2.

Refinement with SHELXL identifies torsional strains, guiding synthetic efforts to reduce conformational entropy .

What preclinical safety assessments are critical for pyridazinone derivatives?

Q. Advanced

- Gastrointestinal (GI) toxicity : Assessed via histopathology in rodent models (e.g., ulceration incidence vs. non-selective NSAIDs).

- Renal toxicity : Monitor prostaglandin E (PGE) suppression in kidney tissues.

- Genotoxicity : Ames tests and micronucleus assays evaluate mutagenic potential. For example, chlorinated analogs show higher toxicity due to reactive metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.